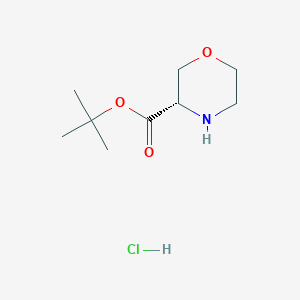
(S)-tert-butyl morpholine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl morpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxylate group at the third position of the morpholine ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl morpholine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the morpholine ring from 1,2-amino alcohols or related compounds.
Cyclization: The amino alcohol undergoes cyclization to form the morpholine ring.
Substitution: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylate group is introduced at the third position of the morpholine ring through carboxylation reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl morpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted morpholine derivatives.
Applications De Recherche Scientifique
(S)-tert-butyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-tert-butyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-methyl morpholine-3-carboxylate hydrochloride
- Ethyl morpholine-3-carboxylate hydrochloride
- (S)-ethyl morpholine-3-carboxylate hydrochloride
Uniqueness
(S)-tert-butyl morpholine-3-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor agonists.
Propriétés
Formule moléculaire |
C9H18ClNO3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
tert-butyl (3S)-morpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
Clé InChI |
CXIPHBGVDHHYRC-FJXQXJEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1COCCN1.Cl |
SMILES canonique |
CC(C)(C)OC(=O)C1COCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


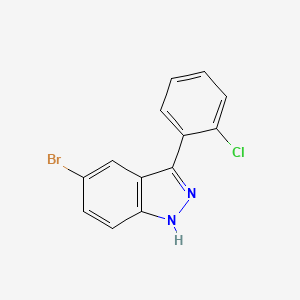
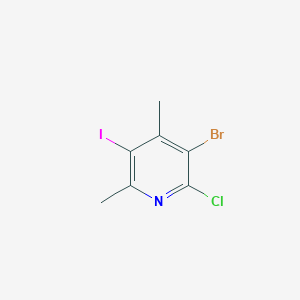
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
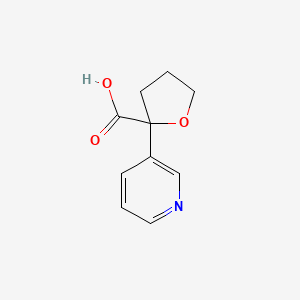
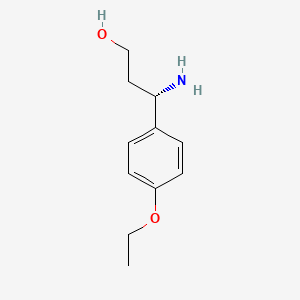
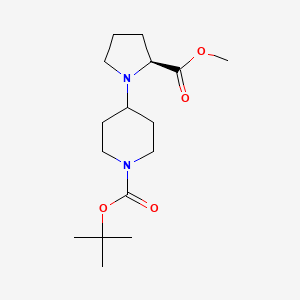

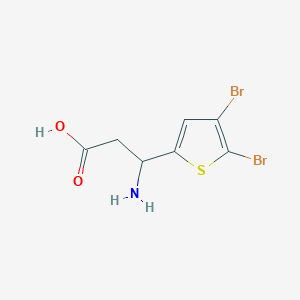

![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
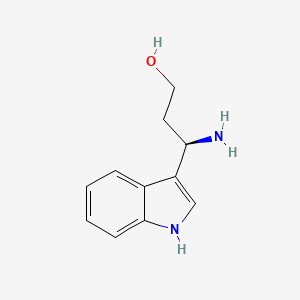

![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
